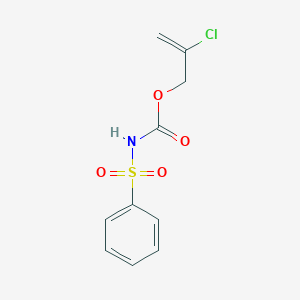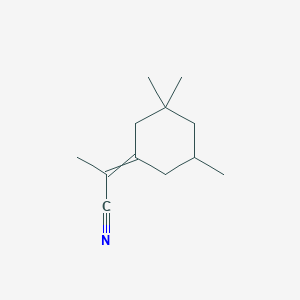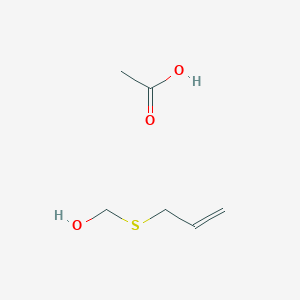
Acetic acid;prop-2-enylsulfanylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;prop-2-enylsulfanylmethanol is a compound with the molecular formula C6H12O3S It is a derivative of acetic acid and prop-2-enylsulfanylmethanol, combining the properties of both components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;prop-2-enylsulfanylmethanol typically involves the reaction of acetic acid with prop-2-enylsulfanylmethanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with prop-2-enylsulfanylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;prop-2-enylsulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;prop-2-enylsulfanylmethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;prop-2-enylsulfanylmethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Prop-2-enylsulfanylmethanol: A compound with a similar structure but lacking the acetic acid component.
Uniqueness
Acetic acid;prop-2-enylsulfanylmethanol is unique due to its combined properties of acetic acid and prop-2-enylsulfanylmethanol. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Propiedades
Número CAS |
62839-38-7 |
|---|---|
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
acetic acid;prop-2-enylsulfanylmethanol |
InChI |
InChI=1S/C4H8OS.C2H4O2/c1-2-3-6-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
Clave InChI |
MNXWAQUYUHXGMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCSCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
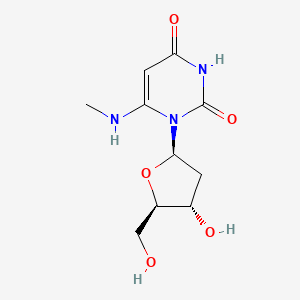

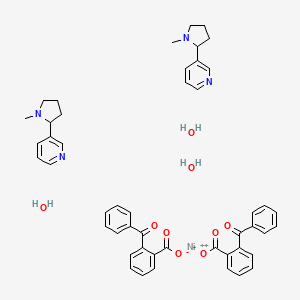
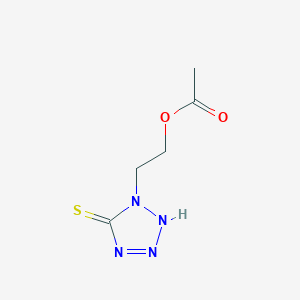
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
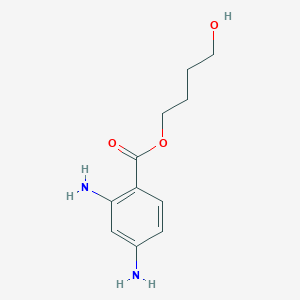


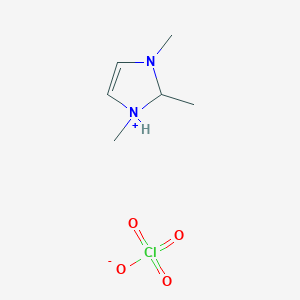
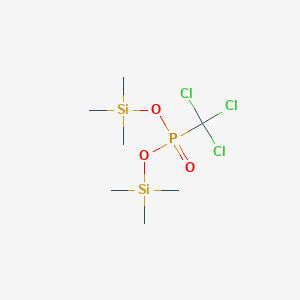
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
